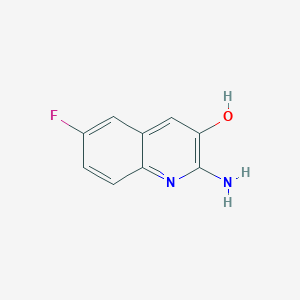

2-Amino-6-fluoroquinolin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

2-amino-6-fluoroquinolin-3-ol |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12) |

InChI Key |

PEKGKWKFCIYYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Fluoroquinolin 3 Ol

De Novo Annulation and Cyclization Approaches

De novo strategies involve the formation of the quinoline (B57606) ring through cyclization reactions. These methods are fundamental in heterocyclic chemistry and offer versatility in introducing desired substituents onto the final structure.

Oxidative annulation has emerged as a powerful tool for constructing aromatic systems like quinolines. These reactions often involve transition-metal catalysis to facilitate C-H bond activation and subsequent ring closure. For the synthesis of 2-Amino-6-fluoroquinolin-3-ol, a plausible strategy would involve the reaction of a substituted aniline with a suitable coupling partner, such as an alkyne or alkene, under oxidative conditions. For instance, a rhodium(III)-catalyzed reaction could achieve the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules, using an oxidant like copper(II) acetate (B1210297). nih.gov Silver-catalyzed oxidative cascades have also been developed, providing routes to functionalized quinolines from precursors like N-aryl-3-alkylideneazetidines. mdpi.com

A hypothetical reaction pathway could involve the coupling of a 4-fluoroaniline derivative with a functionalized alkyne that bears precursors to the amino and hydroxyl groups at the desired positions. The catalyst, typically a transition metal complex, would facilitate the C-H activation of the aniline and the subsequent annulation to form the quinoline core, with an oxidant promoting the final aromatization step.

Table 1: Representative Catalysts and Oxidants in Oxidative Annulation for Quinoline Synthesis

| Catalyst System | Oxidant | Reaction Type | Reference |

|---|---|---|---|

| Rh(III) Complex | Cu(OAc)₂ | Cascade C-H Activation | nih.gov |

| Silver Acetate (AgOAc) | Not specified (self-oxidizing) | Oxidative Cascade | mdpi.com |

Benzannulation represents a synthetic approach where the benzene (B151609) portion of the quinoline is constructed onto an existing, appropriately substituted pyridine (B92270) ring. This method is advantageous when the pyridine precursor is readily available. To synthesize this compound, one would start with a pyridine derivative, such as a 2-amino-3-hydroxypyridine. This precursor would then undergo a reaction sequence with a four-carbon synthon to build the fluoro-substituted benzene ring. A notable example of this strategy is the microwave-assisted, metal-free amine-triggered benzannulation, which has been used to create amino-substituted fused pyridine systems. organic-chemistry.org This approach avoids the use of metal catalysts, aligning with principles of green chemistry. organic-chemistry.org

The Friedländer synthesis is a classic and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. alfa-chemistry.comnih.gov

To apply this method for this compound, a key starting material would be a derivative of 2-amino-5-fluorobenzaldehyde or a corresponding ketone. This would be reacted with a compound such as an α-amino ester or α-amino nitrile (e.g., ethyl aminoacetate or aminoacetonitrile) to introduce the 2-amino and 3-hydroxyl (or a precursor) functionalities. The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring. wikipedia.orgnih.gov A variety of catalysts, including mineral acids, Lewis acids, and even molecular iodine, have been employed to promote this transformation under different conditions, including solvent-free and microwave-assisted protocols. wikipedia.orgorganic-chemistry.org

Table 2: Common Catalysts for Friedländer Quinoline Synthesis

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | Trifluoroacetic acid, p-Toluenesulfonic acid | Conventional heating or microwave | wikipedia.orgorganic-chemistry.org |

| Lewis Acids | Neodymium(III) nitrate, Copper-based MOFs | Solvent-free, 80-100 °C | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. mdpi.com Several MCRs are known for the synthesis of substituted pyridines and quinolines. nih.govnih.gov For the synthesis of this compound, a potential MCR could involve the reaction of 4-fluoroaniline, an aldehyde, and a third component that provides the remaining atoms for the quinoline ring. For example, the Doebner reaction, a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from anilines, pyruvic acid, and an aldehyde. nih.gov Adapting such a reaction by using modified starting materials could provide a direct route to the desired fluoroquinoline scaffold.

[4+2] cycloaddition, or the Diels-Alder reaction, is a powerful method for forming six-membered rings and can be applied to the synthesis of the quinoline nucleus. In this context, the reaction typically involves an electron-rich diene and an electron-poor dienophile. To construct the quinoline ring, a common strategy employs a substituted ortho-aminostyrene or a related species as the diene component. The reaction with a suitable dienophile, followed by an elimination or oxidation step, leads to the aromatic quinoline system. While specific examples leading directly to this compound are not prevalent, the general methodology provides a viable, albeit complex, synthetic route.

Functional Group Interconversion and Derivatization from Precursor Compounds

An alternative to de novo synthesis is the modification of a pre-existing, suitably substituted quinoline core. This approach, known as functional group interconversion (FGI), is often more direct if a suitable precursor is available. imperial.ac.ukfiveable.me

Possible FGI routes to this compound include:

Nitration followed by Reduction: One could start with 6-fluoroquinolin-3-ol, introduce a nitro group at the 2-position via electrophilic nitration (if regioselectivity allows), and subsequently reduce the nitro group to the desired 2-amino functionality.

Amination of a Halogenated Precursor: Synthesis could begin with a precursor such as 2-chloro-6-fluoroquinolin-3-ol. The chloro group can then be displaced by an amino group through nucleophilic aromatic substitution using ammonia or an ammonia equivalent.

Hydroxylation of an Aminoquinoline: Another pathway could involve the synthesis of 2,3-diamino-6-fluoroquinoline. The 3-amino group could then be converted into a hydroxyl group via a diazotization reaction (formation of a diazonium salt with nitrous acid) followed by hydrolysis.

Azide Chemistry: A precursor like a 3-triflate derivative of a 2-deoxy-2-fluoroglycoside can be converted into a 3-azido compound via azide displacement. nih.gov Subsequent reduction of the azide group would yield the primary amine. This highlights how FGI principles from other areas of chemistry could be adapted. nih.gov

These FGI strategies rely on well-established chemical transformations and offer practical pathways to the target molecule, provided the necessary quinoline precursors can be synthesized or obtained commercially. solubilityofthings.comorganic-chemistry.org

Strategic Introduction of the Amino Group (e.g., Reduction of Nitro- or Azido-precursors)

The reduction of a 2-nitroquinolin-3-ol derivative is a widely employed method. This transformation can be achieved using various reducing agents under different reaction conditions. A one-pot domino nitro reduction-Friedländer heterocyclization has been reported for the preparation of quinolines, showcasing the integration of nitro reduction with the core ring formation. nih.gov Common reducing systems include metals in acidic media (e.g., Fe/AcOH), catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. nih.govbeilstein-journals.org The selection of the reducing agent is crucial to ensure chemoselectivity, particularly in the presence of other reducible functional groups.

Alternatively, the 2-amino group can be introduced via the reduction of a 2-azidoquinoline intermediate. Azido groups can be introduced through various methods, and their subsequent reduction to amines is typically clean and high-yielding. mdpi.com This two-step process of azidation followed by reduction provides another reliable pathway to the desired 2-amino functionality.

Methods for Hydroxyl Group Installation and Modification

The installation of the hydroxyl group at the 3-position of the quinoline ring is a key step in the synthesis of this compound. Several methods can be employed to achieve this hydroxylation.

One approach involves the use of precursors that already contain the hydroxyl group or a protected form of it. For instance, the Friedländer synthesis, a classic method for quinoline formation, can utilize starting materials that lead to a hydroxylated quinoline product. wikipedia.orgalfa-chemistry.com

Another strategy is the direct hydroxylation of a pre-formed quinoline ring. This can be challenging due to regioselectivity issues. However, biocatalytic methods using hydroxylases have shown promise in the regioselective hydroxylation of various amino acids and their derivatives, which could potentially be adapted for quinoline systems. google.commdpi.com

Modification of existing functional groups can also lead to the introduction of a hydroxyl group. For example, the conversion of a 3-bromoquinoline derivative to the corresponding quinolin-3-ol can be achieved through nucleophilic substitution or metal-catalyzed hydroxylation reactions.

Regioselective Fluorination Techniques on Quinoline Precursors

The introduction of a fluorine atom at the C6 position of the quinoline ring requires precise regiocontrol. Several fluorination techniques can be applied to quinoline precursors to achieve the desired 6-fluoro substitution.

One of the most direct methods is the electrophilic fluorination of a suitable quinoline derivative. Reagents such as Selectfluor can be used for this purpose. The regioselectivity of the fluorination is influenced by the electronic properties of the substituents already present on the quinoline ring.

Alternatively, the fluorine atom can be introduced at an early stage of the synthesis by using a fluorinated starting material, such as a fluoro-substituted aniline, in a quinoline-forming cyclization reaction like the Friedländer synthesis. wikipedia.orgalfa-chemistry.com This approach ensures the position of the fluorine atom from the outset.

Nucleophilic Aromatic Substitution (SNAr) for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into an aromatic ring by displacing a suitable leaving group, typically a halogen like chlorine or bromine. In the context of this compound synthesis, a 6-halo-2-aminoquinolin-3-ol precursor could be subjected to fluorination using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent. The success of this reaction depends on the activation of the aromatic ring towards nucleophilic attack, which is often facilitated by electron-withdrawing groups.

Catalytic Systems in this compound Synthesis

The synthesis of functionalized quinolines, including this compound, has been significantly advanced by the development of various catalytic systems. These catalysts can improve reaction efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis (e.g., Palladium, Copper, Iridium)

Transition metals, particularly palladium and copper, play a crucial role in many of the key bond-forming reactions in quinoline synthesis.

Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. For instance, palladium-catalyzed amination reactions can be employed to introduce the amino group at the 2-position by coupling a 2-haloquinoline with an amine source. nih.govsemanticscholar.org Palladium catalysis is also instrumental in various cyclization and C-H activation strategies for constructing the quinoline core. nih.gov

Copper catalysts are also versatile in quinoline synthesis. Copper-catalyzed reactions can facilitate the formation of C-N bonds, for example, in the synthesis of aminoquinazolines from 2-bromobenzonitriles, a reaction that could be adapted for quinoline synthesis. organic-chemistry.org Copper catalysis is also employed in tandem reactions for the synthesis of quinoline derivatives. rsc.org

Iridium catalysts have been utilized in the synthesis of quinoline derivatives, although their application is less common than palladium or copper.

| Catalyst Type | Application in Quinoline Synthesis | Reference |

| Palladium | Cross-coupling for C-N bond formation, C-H activation | nih.govsemanticscholar.org |

| Copper | C-N bond formation, Tandem reactions | organic-chemistry.orgrsc.org |

| Iridium | Synthesis of quinoline derivatives | - |

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Organocatalysts can be used to promote various reactions in quinoline synthesis, including the Friedländer synthesis. researchgate.netnih.govnih.govorganic-chemistry.org Chiral organocatalysts can even be used to achieve enantioselective synthesis of quinoline derivatives. nih.gov The use of simple organic molecules as catalysts offers advantages such as lower toxicity, reduced cost, and operational simplicity.

| Organocatalyst | Application in Quinoline Synthesis | Reference |

| L-Proline | Friedländer synthesis | researchgate.net |

| Chiral Phosphoric Acid | Atroposelective Friedländer heteroannulation | nih.gov |

Photocatalytic Protocols

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green alternatives to traditional methods. These protocols utilize light energy to drive chemical reactions, often under mild conditions.

In the synthesis of quinoline derivatives, various photocatalytic strategies have been developed. One approach involves a metal-free photoredox catalysis using 10-methyl-9,10-dihydroacridine as the catalyst in a cascade annulation reaction. mdpi.com Another method employs Eosin Y, which, upon irradiation with blue LEDs, can initiate the synthesis of 3-sulfonylquinolines from N-propargylanilines and sodium sulfinates. mdpi.com The process involves the excited state of Eosin Y being reductively quenched by the sulfinyl anion, leading to the formation of a sulfonyl radical that participates in the subsequent cyclization. mdpi.com

Phenanthrenequinone has also been utilized as a photosensitizer for the synthesis of polysubstituted quinolines from 2-vinylarylimines. mdpi.com Furthermore, catalyst-free approaches have been discovered, such as a 5W blue light-promoted conversion of α,β-unsaturated ketones to various 2-aryl/-alkyl quinolines. mdpi.com This highlights the potential for electron donor-acceptor (EDA) complex formation to promote the synthesis of quinolines without the need for an external photocatalyst. mdpi.com

Application of Nanocatalysts in Quinoline Derivatives Synthesis

Nanocatalysts offer significant advantages in chemical synthesis, including high reactivity, enhanced selectivity, and greater stability, making them ideal for developing efficient and environmentally friendly protocols. taylorfrancis.com Their high surface-area-to-volume ratio provides a greater number of active sites for catalysis compared to bulk materials. researchgate.net

The synthesis of quinoline derivatives has greatly benefited from the application of various nanocatalysts. acs.org Magnetic nanoparticles, such as cobalt-ferrite (CoFe2O4), have been used for one-pot multicomponent reactions to produce complex quinoline structures. tandfonline.com These catalysts are particularly advantageous due to their easy separation from the reaction medium using an external magnet, allowing for efficient recovery and reuse. bohrium.com

Other metal-based nanocatalysts have also been extensively studied. Copper nanoparticles are notable for their role in a wide range of catalytic organic transformations. nih.gov Iron-based nanomaterials, such as Fe3O4 nanoparticles, have been employed in the Friedländer protocol to synthesize quinoline derivatives in good yields using ethanol as a solvent. researchgate.netnih.gov The design of core-shell nanocatalysts, like Fe3O4@SiO2-APTES-TFA, further enhances catalytic efficiency and stability. nih.gov

The morphology and size of these nanocatalysts are crucial to their function. For instance, some dual nanocatalysts have been developed with cauliflower-like appearances and porous networks, with particle sizes ranging from 17 to 53 nm. researchgate.netnih.gov The use of these advanced materials often allows for milder reaction conditions, shorter reaction times, and improved product yields. nih.gov

Below is a table summarizing the application of different nanocatalysts in the synthesis of quinoline derivatives.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability |

| Fe3O4@SiO2-APTES-TFA | α-methylene ketones, 2-aminoaryl ketones | Ethanol | 60 | 2 h | 68-96 | Up to 4 cycles |

| CoFe2O4 MNPs | α-naphthylamine, aromatic aldehydes, 2,4-thiazolidinedione | Water:Ethanol (3:1) | 120 | 30-50 min | 84-93 | Reusable |

| Fe3O4 NPs-cell | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Water | Reflux | 2 h | 88-96 | Up to 5 cycles |

| Novel Nanocatalyst | Pyruvic acid, 1-naphthylamine, benzaldehydes | Solvent-free | 80 | 30 min | Good yields | Not specified |

Principles and Implementation of Green Chemistry in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This paradigm shift is crucial for developing sustainable synthetic methodologies in the pharmaceutical and chemical industries. The principles of green chemistry are broadly applied to the synthesis of quinolines, emphasizing the use of benign solvents, sustainable catalysts, and energy-efficient protocols.

A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Water is considered one of the most environmentally benign solvents due to its non-flammability, low cost, and natural abundance. tandfonline.com The synthesis of pyrimido[4,5-b]quinolones, for example, has been successfully carried out in water using p-toluene sulfonic acid as a catalyst. tandfonline.com Similarly, a mixture of water and ethanol has been used as a green solvent system for the synthesis of various quinoline derivatives. tandfonline.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent-related waste. acs.orgnih.gov

The choice of oxidant is also critical. Traditional oxidative processes can involve toxic heavy metals. Modern green approaches favor the use of environmentally friendly oxidants. Aerobic oxidation, which uses molecular oxygen from the air, is an ideal green method. nih.gov Nickel-catalyzed synthesis of quinoline has been achieved under aerobic conditions, where the catalyst can be easily regenerated by oxygen. researchgate.netorganic-chemistry.org Other greener alternatives include hydrogen peroxide (H2O2) and dimethyl sulfoxide (DMSO), which can act as both a solvent and a carbon source in certain reactions. nih.govorganic-chemistry.org

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves designing catalysts that are not only efficient but also derived from abundant, low-cost materials and are easily recyclable. acs.org Geopolymers derived from natural minerals like kaolin have been used to create palladium-ion-exchanged catalysts for quinoline synthesis under solventless conditions. acs.org This approach utilizes readily available materials and has a negligible carbon footprint during its synthesis. acs.org

Inexpensive and earth-abundant metals like iron and nickel are increasingly replacing precious metal catalysts. tandfonline.comresearchgate.net For instance, FeCl3·6H2O has been used as an inexpensive, non-toxic, and eco-friendly catalyst for quinoline synthesis in water. tandfonline.com Nickel-catalyzed dehydrogenative coupling reactions provide an efficient route to quinolines at mild temperatures. researchgate.net The recyclability of the catalyst is a major factor in its sustainability. Magnetically separable nanocatalysts are a prime example of a sustainable design, as they can be easily recovered and reused multiple times without significant loss of activity. bohrium.comnih.gov

Improving energy efficiency is another fundamental principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has become a popular technique because it can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. scispace.comnih.gov This is because microwave irradiation provides rapid and uniform heating of the reaction mixture.

The Friedländer synthesis of quinolines has been successfully performed using a reusable solid acid catalyst (Nafion NR50) under microwave conditions. mdpi.com This method provides an environmentally friendly route using 2-aminoaryl ketones and α-methylene carbonyl compounds. mdpi.com In another example, the synthesis of pyrano[3,2-c]quinoline-3-carboxylates was achieved via a microwave-assisted method, which was crucial for producing these dual-acting anti-cancer and anti-microbial agents. The use of microwave irradiation often allows for solvent-free conditions or the use of green solvents like water, further enhancing the sustainability of the process. tandfonline.commdpi.comnih.gov

The table below compares conventional heating with microwave-assisted synthesis for certain quinoline derivatives.

| Reaction | Method | Time | Yield (%) |

| Synthesis of 8-hydroxyquinolines | Conventional Heating | Not specified | 34 |

| Synthesis of 8-hydroxyquinolines | Microwave-Assisted | 30-40 min | 72 |

| Synthesis of Quinoline Derivatives | Conventional Heating | 2 hrs | 38 |

| Synthesis of Quinoline Derivatives | Microwave-Assisted | 8-10 min | Excellent |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Oil Bath Heating | 60 min | Lower Yield |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | Microwave-Assisted | 4 min | 80-95 |

Chemical Reactivity and Derivatization Strategies of 2 Amino 6 Fluoroquinolin 3 Ol

Reactions at the Amino Functionality

The 2-amino group in the quinoline (B57606) ring is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation with carbonyl compounds, providing access to a diverse range of derivatives. mdpi.com

The nucleophilic amino group of 2-amino-6-fluoroquinolin-3-ol can be readily acylated or alkylated to furnish corresponding amide and N-alkylated amine derivatives.

Acylation: Acylation reactions typically involve treating the parent compound with an acylating agent such as an acyl chloride or anhydride. For instance, the acylation of related quinoline compounds has been achieved using agents like chloroacetyl chloride in a suitable solvent like DMF. mdpi.com This reaction introduces an acyl group (-C(O)R) onto the nitrogen atom, forming a C-N bond and yielding an amide. google.com These amide derivatives are valuable intermediates for further functionalization.

Alkylation: The amino group can also undergo N-alkylation. This is often achieved by reacting the aminoquinoline with an alkyl halide in the presence of a base. For example, the alkylation of a mono-substituted 2-aminoquinoline (B145021) has been performed using an alkylating halide and sodium hydride (NaH) in a solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). google.com Another method involves using reagents like 1-bromo-2-fluoroethane (B107303) with a base such as potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH). nih.gov These reactions lead to the formation of secondary or tertiary amine derivatives, depending on the degree of substitution.

Table 1: Examples of Acylation and Alkylation Reactions on Quinoline Scaffolds

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, DMF | N-Acylated quinoline | mdpi.com |

| Alkylation | Alkyl halide, NaH, MeCN/DMF | N-Alkyl-2-aminoquinoline | google.com |

| Alkylation | 1-Bromo-2-fluoroethane, K2CO3/KOH | N-(2-fluoroethyl)quinoline | nih.gov |

One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form Schiff bases, which contain an azomethine or imine group (-C=N-). gsconlinepress.comekb.eg This reaction is typically catalyzed by an acid or base, or driven by heat, and proceeds through a two-step addition-elimination mechanism. gsconlinepress.com

For this compound, reaction with various aldehydes or ketones would yield the corresponding Schiff base derivatives. The electrophilic carbon and nucleophilic nitrogen of the resulting imine bond offer numerous opportunities for further synthetic transformations or for binding to biological targets. gsconlinepress.com The synthesis of Schiff bases from substituted 2-chloroquinoline-3-carbaldehydes and primary amines has been well-documented, highlighting the feasibility of this transformation on the quinoline core. researchgate.netacs.orgnih.gov These reactions are often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of a catalyst like piperidine (B6355638) or acetic acid. mdpi.comscirp.org

Table 2: General Conditions for Schiff Base Formation

| Carbonyl Compound | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Primary Amine | Acid/base catalysis or heat, Ethanol | Imine (Schiff Base) | gsconlinepress.comnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Primary Amine | Reflux in ethanol | Quinoline-based Schiff Base | researchgate.netacs.org |

The 2-amino group can participate in cyclization reactions to construct fused heterocyclic systems, which are prevalent in many biologically active molecules. These reactions often involve a bifunctional reagent that reacts with both the amino group and another position on the quinoline ring.

A common strategy involves the reaction of a 2-amino benzonitrile (B105546) derivative (a related precursor) with a ketone or ester, leading to the formation of a fused pyrimidine (B1678525) ring, resulting in a quinazoline. For example, 2-amino-6-fluorobenzonitrile (B142694) can be reacted with ketones to synthesize aminoquinoline derivatives or cyclized with esters to form quinolin-2-ones. researchgate.netossila.com Such cyclization reactions are foundational methods for building complex heterocyclic structures from simpler, functionalized precursors. researchgate.net The development of domino alkylation-cyclization reactions, for instance, allows for the efficient synthesis of fused systems like 5H-thiazolo[3,2-a]pyrimidin-5-ones from thiopyrimidinones. organic-chemistry.org These strategies underscore the potential of the 2-amino group in this compound to serve as a key nucleophile in the annulation of new rings.

Reactions at the Hydroxyl Functionality

The 3-hydroxyl group is another key site for derivatization, enabling reactions like esterification and etherification for either protection or the introduction of new functional moieties.

Esterification and Etherification: The hydroxyl group of this compound can be converted into esters or ethers. smolecule.com Etherification can be achieved through O-alkylation, for instance, via a Mitsunobu reaction or by reaction with an alkyl halide in the presence of a base. nih.govvulcanchem.com A documented example involves the reaction of this compound with an appropriate electrophile to form an ether linkage, yielding a derivative like (S)-6-(1-((2-amino-6-fluoroquinolin-3-yl)oxy)ethyl)-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one. justia.com This demonstrates the utility of the hydroxyl group as a nucleophile for forming C-O bonds and linking the quinoline scaffold to other molecular fragments.

The hydroxyl group can also be used for hydroxyl protection. A common strategy for protecting hydroxyl groups is through the formation of a benzyl (B1604629) ether. For example, 6-fluoro-3-[(4-methoxybenzyl)oxy]quinolin-2-amine can be synthesized, and the protecting group can later be removed via hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)2) under a hydrogen atmosphere to regenerate the hydroxyl group. justia.com

Table 3: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Etherification (O-alkylation) | (S)-1-(5-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol, Mitsunobu conditions | Ether | justia.com |

| Etherification (Protection) | 4-Methoxybenzyl chloride, Base | Benzyl ether | justia.com |

| Deprotection | Pd(OH)2, H2, MeOH | Alcohol | justia.com |

| O-alkylation | 1-bromo-2-fluoroethane, Cs2CO3, DMF | Fluoroethyl ether | nih.gov |

The secondary alcohol at the C-3 position of the quinoline ring can potentially be oxidized to the corresponding ketone, 2-amino-6-fluoroquinoline-3(4H)-one. Quinolin-4-ol systems, which can exist in tautomeric equilibrium with quinolin-4-ones, are known to undergo oxidation. evitachem.comnih.gov The oxidation of a related quinolinol was achieved using a suitable oxidizing agent such as meta-Chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane (B109758) (DCM). justia.com This transformation converts the hydroxyl group into a carbonyl group, altering the electronic properties and hydrogen bonding capabilities of the molecule.

Reactivity of the Fluoro Substituent

The presence of a fluorine atom at the C-6 position of the quinoline ring significantly influences the molecule's reactivity. Its strong electron-withdrawing nature and the robust carbon-fluorine (C-F) bond dictate the types of reactions that can be effectively employed.

C-F Bond Activation and Cross-Coupling Reactions

The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, advancements in catalysis have enabled the use of fluoroarenes in cross-coupling reactions, which are traditionally dominated by less robust carbon-halogen bonds (C-Cl, C-Br, C-I). While direct C-F bond activation for cross-coupling on the this compound scaffold is not extensively documented in dedicated studies, the principles can be inferred from research on other fluoroaromatic compounds. nih.gov

Transition-metal catalysis, particularly with nickel and palladium, has been instrumental in this area. nih.gov These methods often require specialized ligands and conditions to facilitate the oxidative addition of the metal into the C-F bond. For instance, cyclic (alkyl)(amino)carbene (cAAC) stabilized nickel(0) complexes have been studied for C-F bond activation, though in some cases, the free carbene itself was found to be the reactive species for cleaving the C-F bond of perfluorinated arenes. nih.gov Such reactions typically proceed under harsher conditions than those for other halogens. The development of frustrated Lewis pairs (FLPs) also presents a metal-free avenue for C-F bond activation. rsc.org

In the context of quinolines, the C-F bond can be a site for nucleophilic aromatic substitution (SNAr), especially if the ring is further activated by electron-withdrawing groups. However, for cross-coupling, it is more common to see other halogens, like bromine, used as the coupling handle due to their higher reactivity.

Influence of Fluorine on Ring Reactivity

The fluorine atom at the 6-position exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic attack. clockss.org This deactivation makes reactions like nitration or halogenation on the carbocyclic ring more difficult compared to the unsubstituted quinoline. masterorganicchemistry.com

Conversely, this electron-withdrawing effect enhances the ring's susceptibility to nucleophilic attack, a crucial aspect for SNAr reactions. ontosight.aipressbooks.pub The fluorine atom can make the aromatic system more electron-deficient, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during a nucleophilic attack. pressbooks.pub While the fluorine at C-6 is not in the ideal ortho or para position relative to the nitrogen in the pyridine (B92270) ring (which are the most activated sites for nucleophilic attack at C-2 and C-4), its influence is felt throughout the conjugated system.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system has distinct reactivity patterns for electrophilic and nucleophilic substitutions. The pyridine ring is generally electron-poor and resistant to electrophilic attack, while the benzene ring is more electron-rich and reactive towards electrophiles.

Electrophilic Aromatic Substitution (EAS) In a typical quinoline, electrophilic substitution preferentially occurs on the benzene ring, primarily at the C-5 and C-8 positions. msu.edu For this compound, the situation is more complex. The amino group at C-2 and the hydroxyl group at C-3 are strong activating groups that direct electrophiles to the ortho and para positions. However, their influence is primarily on the pyridine ring. The fluorine at C-6 deactivates the benzene ring. The interplay of these activating and deactivating groups determines the ultimate regioselectivity of any EAS reaction. masterorganicchemistry.com For example, studies on fluorinated benzo[h]quinolines have shown that the effect of a fluorine substituent on electrophilic deuteration rates is complex and not simply explained by its inductive and resonance effects. clockss.org

Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution typically targets the electron-deficient pyridine ring of the quinoline system, with positions C-2 and C-4 being the most reactive. The presence of a good leaving group at these positions is essential. In this compound, the amino and hydroxyl groups are not good leaving groups. However, the fluorine at C-6 could potentially be displaced by a strong nucleophile under harsh conditions, although this is less common than substitution at the C-2 or C-4 positions. pressbooks.pub The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. pressbooks.pubpressbooks.pub Modern methods using sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water have been shown to facilitate SNAr reactions under milder conditions with a broad functional group tolerance. d-nb.info

C-H Bond Functionalization (e.g., Borylation, Arylation)

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials like halides or triflates. rutgers.edunih.gov

For 6-fluoroquinoline (B108479) derivatives, iridium-catalyzed C-H borylation has been shown to be a highly effective and regioselective transformation. nih.govacs.org This reaction typically utilizes an iridium catalyst, such as [Ir(OMe)COD]₂, and a bidentate ligand, like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.gov Research has demonstrated that for various 6-fluoroquinolines, borylation occurs selectively at the C-7 position. nih.govacs.org The resulting 7-borylated quinoline is a versatile intermediate that can be used in subsequent cross-coupling reactions.

For example, the 7-borylated intermediate can be converted into a 7-bromo-6-fluoroquinoline (B13893832) using copper bromide or undergo Suzuki-Miyaura coupling with aryl halides to introduce new aryl groups at the C-7 position. nih.govacs.org This strategy provides a direct route to functionalize the benzenoid ring of the fluoroquinoline core.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Chloro-6-fluoro-2-methylquinoline | 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 96 | [Ir(OMe)COD]₂, dtbpy, B₂pin₂, THF, 80 °C |

| 6-Fluoro-4-methoxy-2-methylquinoline | 6-Fluoro-4-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 96 | [Ir(OMe)COD]₂, dtbpy, B₂pin₂, THF, 80 °C |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | Methyl 4-chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate | 93 | [Ir(OMe)COD]₂, dtbpy, B₂pin₂, THF, 80 °C |

Furthermore, palladium-catalyzed C-H arylation, often directed by a functional group on the substrate, is another key C-H functionalization method. rsc.orgnih.gov For amino acid derivatives, directing groups like 8-aminoquinoline (B160924) or 2-thiomethylaniline have been used to achieve selective arylation of C-H bonds. nih.gov This methodology could potentially be adapted for the functionalization of the quinoline core or its substituents.

Formation of Complex Polycyclic Systems from this compound as a Building Block

The inherent functionality of this compound makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. The amino and hydroxyl groups provide reactive handles for annulation reactions, where additional rings are built onto the quinoline framework.

For instance, quinolinols can be key precursors in the synthesis of benzofuro[3,2-c]quinoline derivatives. mdpi.com A general strategy involves the demethylation of a methoxy-substituted precursor followed by cyclization to form the fused furan (B31954) ring. mdpi.com Similarly, the amino group at C-2 and the hydroxyl group at C-3 in this compound are perfectly positioned to participate in condensation and cyclization reactions with appropriate bifunctional reagents to form new five- or six-membered rings fused to the pyridine part of the quinoline system.

Spectroscopic and Advanced Analytical Characterization of 2 Amino 6 Fluoroquinolin 3 Ol and Its Derivatives

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. nitrkl.ac.in By measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending, a unique "molecular fingerprint" is generated. nitrkl.ac.inmdpi.com This method is instrumental in the qualitative analysis of fluoroquinolones, providing direct evidence of their structural components. nitrkl.ac.inchemistryjournal.innitrkl.ac.inresearchgate.net

In the FT-IR spectrum of a compound like 2-amino-6-fluoroquinolin-3-ol, several characteristic absorption bands are expected. The presence of hydroxyl (-OH) and amino (-NH2) groups would be indicated by broad and sharp stretching vibrations, respectively, typically in the 3550-3300 cm⁻¹ region. nitrkl.ac.inmdpi.com Specifically, a broad band around 3415-3387 cm⁻¹ often corresponds to the O-H stretching of the hydroxyl group, which may be involved in hydrogen bonding. mdpi.com The N-H stretching of the primary amine is also expected in this region. nitrkl.ac.inmdpi.com

The aromatic C-H stretching vibrations of the quinoline (B57606) ring would appear around 3115-3063 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring system typically result in absorptions in the 1650-1500 cm⁻¹ range. The N-H bending vibration of the amino group is also found in this region, often around 1650-1600 cm⁻¹. nitrkl.ac.inchemistryjournal.in The C-F stretching vibration, a key feature for this compound, is generally observed between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3550–3300 | O-H and N-H Stretching | Hydroxyl and Amino |

| ~3115–3063 | C-H Stretching | Aromatic Ring |

| ~1650–1600 | N-H Bending | Amino |

| ~1650–1500 | C=C and C=N Stretching | Quinoline Ring |

| ~1300–1000 | C-F Stretching | Fluoro |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a this compound derivative, distinct signals for each proton would be observed. The protons on the aromatic quinoline ring would typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. srce.hrmdpi.com For instance, the H5 proton in similar fluoroquinolone systems appears as a doublet around δ 7.95-8.07 ppm, split by the fluorine atom at C6 with a coupling constant of approximately ³J(H-F) = 12.3-13.1 Hz. srce.hr The H8 proton signal often appears as a doublet around δ 7.29-7.61 ppm due to a four-bond coupling with the fluorine atom (⁴J(H-F) = 7.1-7.3 Hz). srce.hr The proton at the C2 position, if present, would likely be a singlet in the range of δ 8.69-8.98 ppm. srce.hr The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 2: Representative ¹H NMR Data for a Fluoroquinolone Core

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.69 - 8.98 | s | - |

| H5 | 7.95 - 8.07 | d | ³J(H-F) ≈ 12.3 - 13.1 |

| H8 | 7.29 - 7.61 | d | ⁴J(H-F) ≈ 7.1 - 7.3 |

| -NH₂ | Variable | br s | - |

| -OH | Variable | br s | - |

| Aromatic Protons | ~7.0 - 9.0 | m | - |

(Note: "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet, and "br s" denotes broad singlet. Data is based on similar fluoroquinolone structures and may vary for the specific compound.)

Carbon (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the local electronic environment. Aromatic and heteroaromatic carbons typically resonate between δ 110 and 160 ppm. researchgate.netrsc.org The carbon atom bonded to the fluorine (C6) would show a large C-F coupling constant. Similarly, carbons adjacent to the nitrogen and oxygen atoms will have their chemical shifts influenced by the electronegativity of these atoms. For example, in related quinoline structures, aromatic carbons can appear in the range of δ 113.51-140.47 ppm, while a carbon in a C-O-H group has been observed at δ 172.28 ppm. researchgate.net

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | ~110 - 135 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-F | ~155 - 165 (with C-F coupling) |

| Aromatic C-NH₂ | ~145 - 155 |

| Aromatic C-OH | ~150 - 160 |

| Quaternary Aromatic Carbons | ~120 - 145 |

(Note: These are estimated ranges based on general principles and data for similar structures.)

Fluorine (¹⁹F NMR) Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom's environment within the molecule. wikipedia.org Since ¹⁹F is a 100% naturally abundant isotope with a spin of ½, it gives sharp signals over a wide chemical shift range, making it an excellent probe for fluorinated compounds. wikipedia.orgmdpi.com The chemical shift of the fluorine atom in this compound would be indicative of its position on the aromatic ring. For organofluorine compounds, chemical shifts can range from approximately -50 to -220 ppm. wikipedia.org Furthermore, the ¹⁹F NMR spectrum will show coupling to nearby protons (H-F coupling), providing valuable structural information. researchgate.netresearchgate.net For instance, through-space H-F and F-F spin-spin interactions have been observed in fused fluoroquinolone derivatives. researchgate.netresearchgate.net

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically through two or three bonds, helping to establish the sequence of protons in the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comcolumbia.edu Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon atom, which is fundamental for assigning the carbon spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J(C-H) and ³J(C-H)). sdsu.educolumbia.edu HMBC is particularly powerful for identifying connections between different parts of a molecule and for assigning quaternary carbons that have no attached protons. columbia.edu

Together, these 2D NMR experiments provide a detailed and robust map of the molecular structure of this compound and its derivatives. core.ac.ukyoutube.comyoutube.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. nih.govacs.org

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. For a similar compound, 3-fluoroquinolin-6-ol, absorption maxima have been reported at 254 nm (attributed to a π→π* transition) and 310 nm (attributed to an n→π* transition), which is consistent with conjugated aromatic systems. vulcanchem.com The exact position and intensity of these bands for this compound would be influenced by the specific substitution pattern and the solvent used. researchgate.net

Table 4: Representative UV-Vis Absorption Data for a Fluoroquinolinol

| Wavelength (λ_max, nm) | Type of Transition | Chromophore |

| ~254 | π→π | Conjugated aromatic system |

| ~310 | n→π | Heteroatoms (N, O) |

(Note: Data based on the similar structure of 3-fluoroquinolin-6-ol.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The molecular formula of this compound is C₉H₇FN₂O, corresponding to a molecular weight of approximately 178.16 g/mol . aksci.comabovchem.com

In mass spectrometric analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For instance, in the analysis of related quinoline derivatives, characteristic fragment ions are observed. The mass spectrum of quinoline often shows prominent peaks at m/z 129, 102, 123, and 51. madison-proceedings.com Similarly, derivatives of this compound would be expected to produce a distinct fragmentation pattern that can be used for structural confirmation. For example, a zinc complex of a 6-fluoroquinoline (B108479) derivative displayed a molecular ion peak [M⁺ + H] at m/z = 616.90, with other significant fragments observed at m/z 495.95, 457.90, and 382.90, corresponding to specific structural fragments of the complex. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing volatile quinoline compounds. madison-proceedings.comwitpress.com In a typical GC-MS analysis of quinoline, a specific retention time is observed (e.g., 6.596 minutes), and the mass spectrum of the eluting compound provides definitive identification. madison-proceedings.com For less volatile or thermally labile derivatives, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.gov High-resolution mass spectrometry (HR-MS) is also employed to confirm the elemental composition of newly synthesized derivatives. mdpi.commdpi.com

Table 1: Illustrative Mass Spectrometry Data for Quinoline and a Derivative Complex

| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Quinoline | GC-MS | 129 | 102, 123, 51 | madison-proceedings.com |

High-Resolution X-ray Diffraction (Single Crystal X-ray Diffraction) for Solid-State Structure

For a molecule to be analyzed by single crystal X-ray diffraction, it must first be grown as a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. rigaku.com

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and its derivatives, as well as for analyzing complex mixtures. madison-proceedings.commyfoodresearch.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. myfoodresearch.com It is particularly well-suited for non-volatile and thermally sensitive compounds. In the context of quinolinol derivatives, HPLC is used to monitor the progress of chemical reactions and to purify the final products. scispace.com The purity of commercial quinolinols, such as 6-Quinolinol, is often specified as ≥95% as determined by HPLC. nih.gov HPLC methods can be developed with various detectors, including UV-Vis and fluorescence detectors, to achieve high sensitivity and selectivity for amino acid and quinoline derivative analysis. myfoodresearch.comlcms.cz

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.com For quinoline and its more volatile derivatives, GC can provide rapid and efficient separation. A method for the analysis of chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column, achieving complete analysis in under ten minutes. oup.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. madison-proceedings.comwitpress.com

The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative of this compound being analyzed. For many derivatives, especially those with higher molecular weights or polar functional groups, HPLC is the more appropriate technique.

Table 2: Chromatographic Conditions for Analysis of Quinoline Compounds

| Technique | Column | Mobile/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | DB-5MS capillary column | Helium | Mass Spectrometer | Determination of quinoline in textiles | madison-proceedings.com |

| GC | Trifluoropropyl silicone (QF-1) | Hydrogen | Flame Ionization Detector (FID) | Analysis of chlorinated quinolines | oup.com |

| HPLC | Accucore™ C18 | 75 mM Phosphate buffer, pH 6.3, Methanol (B129727), Acetonitrile (B52724) | Electrochemical Detector | Analysis of neuroactive amino acids | lcms.cz |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For this compound and its derivatives, TGA can provide valuable information about their thermal stability, the presence of solvated molecules (like water), and their decomposition pathways. For example, TGA has been used to study the thermal properties of chelates of substituted 8-quinolinols. arizona.edu In a study of lanthanide complexes with dihalo-substituted 8-quinolinol, TGA was part of the characterization suite to understand their thermal behavior. researchgate.netnih.gov

The thermal stability of a compound is a critical parameter, especially for applications where it might be exposed to elevated temperatures. Studies on various heterocyclic compounds have shown that their thermal stability can be influenced by the types and positions of substituents. For instance, research on a series of potential anticancer drugs revealed that their decomposition process and thermal stability, which were above 250 °C, depended on their specific molecular structure. mdpi.com Similarly, the thermal stability of Se-NSAID derivatives was evaluated using TGA to establish their suitability for further drug development. unav.edu While specific TGA data for this compound is not detailed in the provided results, the technique is clearly a standard and essential method for characterizing such heterocyclic compounds and their derivatives. researchgate.netnih.govarizona.edu

Computational and Theoretical Studies of 2 Amino 6 Fluoroquinolin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules. These methods are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of 2-Amino-6-fluoroquinolin-3-ol.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry represents the lowest energy conformation of the molecule in the gaseous phase. nih.gov These theoretical parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. nih.govnih.gov

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental spectra to aid in the assignment of vibrational bands. nih.govmdpi.com Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, improving the agreement with experimental results. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C2-N (Amino) Bond Length | 1.37 |

| C3-O (Hydroxyl) Bond Length | 1.36 |

| C6-F Bond Length | 1.35 |

| N-C2-C3 Angle | 121.5 |

| C2-C3-O Angle | 119.8 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide theoretical absorption wavelengths (λmax), excitation energies, and oscillator strengths, which can be correlated with the peaks observed in an experimental UV-Vis spectrum. nih.govscirp.org The nature of these electronic transitions, such as π-π* or n-π* transitions, can also be identified by analyzing the molecular orbitals involved. rsc.org The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.govemerginginvestigators.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govemerginginvestigators.org For this compound, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy, while the electron-withdrawing fluorine atom and the quinoline (B57606) ring system influence both HOMO and LUMO levels. DFT calculations can provide precise energies for these orbitals and a visualization of their spatial distribution, indicating the regions of the molecule most susceptible to electrophilic and nucleophilic attack. scirp.orgresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Properties (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

Molecular Modeling and Simulations

Molecular modeling and simulations provide a means to explore the dynamic behavior and conformational possibilities of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformations. For this compound, this involves studying the rotation around single bonds, particularly the C-O bond of the hydroxyl group and the C-N bond of the amino group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. chemrxiv.org The relative energies of these conformers can be used to determine their populations at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods are highly valuable for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. As discussed, DFT and TD-DFT can predict vibrational and electronic spectra. nih.govnih.govrsc.orgrsc.org Furthermore, quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure. nih.gov The good correlation between theoretical and experimental spectroscopic data serves to validate the computational approach and provides a deeper understanding of the molecule's properties. nih.govmdpi.com

Mechanistic Investigations of Chemical Reactions using Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. Through methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction pathways, identify transition states, and calculate activation energies. This provides a molecular-level understanding of how reactants are converted into products.

For a compound like this compound, computational studies could be employed to investigate a variety of reactions. For instance, the reactivity of the amino and hydroxyl groups, as well as the potential for electrophilic or nucleophilic substitution on the quinoline ring, could be explored. By mapping the potential energy surface, the most favorable reaction pathways can be determined, offering insights that can guide synthetic efforts and explain experimental observations.

Table 1: Hypothetical Application of Computational Methods to Study a Reaction of this compound

| Computational Method | Information Gained | Potential Application to this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, activation barriers | Investigating the mechanism of electrophilic aromatic substitution. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Understanding the photochemical stability and reactivity. |

| Nudged Elastic Band (NEB) | Minimum energy path between reactants and products | Identifying the transition state for a specific transformation. |

Structure-Property Relationship Studies (Excluding Biological Properties)

Understanding the relationship between the molecular structure of a compound and its physical and chemical properties is a cornerstone of chemical research. Computational chemistry provides a suite of tools to predict and analyze these relationships without the need for extensive experimental work.

In the case of this compound, quantum chemical calculations could be used to determine a range of molecular descriptors. These descriptors, which include electronic properties (such as HOMO-LUMO gap and dipole moment) and steric properties, can be correlated with macroscopic properties like solubility, melting point, and spectroscopic characteristics. Such studies can aid in the design of new materials with tailored properties.

Table 2: Examples of Computable Molecular Properties and Their Significance for this compound

| Property | Computational Method | Significance |

| Dipole Moment | DFT, Hartree-Fock | Influences intermolecular interactions and solubility. |

| Polarizability | DFT, MP2 | Relates to the compound's response to an electric field. |

| HOMO-LUMO Gap | DFT, TD-DFT | Indicator of chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | DFT, Hartree-Fock | Visualizes regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

Integration of Computational Chemistry with Machine Learning for Reaction Optimization and Pathway Prediction

The synergy between computational chemistry and machine learning is revolutionizing the field of chemical synthesis. scribd.com Machine learning algorithms can be trained on large datasets of computationally generated reaction data to build predictive models. scribd.com These models can then be used to rapidly screen for optimal reaction conditions, predict the outcomes of unknown reactions, and even propose novel synthetic pathways. scribd.com

For a molecule like this compound, a machine learning approach could be used to optimize its synthesis. By creating a dataset of reactions involving similar quinoline derivatives, a model could be trained to predict the yield of a particular reaction based on parameters such as catalyst, solvent, temperature, and reaction time. scribd.com This would allow for the in silico optimization of the synthetic route, saving significant time and resources in the laboratory.

Furthermore, machine learning models can be used to predict potential side reactions and impurities, leading to cleaner and more efficient chemical processes. The integration of these powerful computational tools holds immense promise for accelerating the discovery and development of new chemical entities.

Table 3: Potential Machine Learning Applications in the Study of this compound

| Machine Learning Application | Required Data | Potential Outcome |

| Reaction Yield Prediction | Experimental or computed yields for a set of related reactions. scribd.com | Identification of optimal reaction conditions for the synthesis of this compound. scribd.com |

| Retrosynthetic Pathway Prediction | Large database of known chemical reactions. | Proposal of novel and efficient synthetic routes. |

| Property Prediction (QSAR/QSPR) | A set of molecules with known properties and their computed descriptors. | Prediction of physical and chemical properties of novel derivatives of this compound. |

Coordination Chemistry of 2 Amino 6 Fluoroquinolin 3 Ol As a Ligand

Ligand Design and Chelation Potential of 2-Amino-6-fluoroquinolin-3-ol

The efficacy of this compound as a ligand is rooted in its specific structural and electronic features. The strategic placement of donor atoms and the influence of its substituents define its coordination capabilities.

The structure of this compound contains several potential donor atoms, but its primary coordination mode is well-defined. The key donor sites are the nitrogen atom of the 2-amino group (-NH₂) and the oxygen atom of the 3-hydroxyl group (-OH).

These two groups are positioned in an ortho-like arrangement on the quinoline (B57606) scaffold. This geometry is ideal for chelation, allowing the ligand to bind to a single metal center through two donor atoms, forming a highly stable five-membered chelate ring. Upon coordination, the proton of the hydroxyl group is typically lost, causing the ligand to act as a monoanionic species. The coordination therefore occurs via the neutral amino nitrogen and the anionic phenolate-like oxygen.

Consequently, this compound functions predominantly as a bidentate, monoanionic N,O-donor ligand . While the quinoline ring nitrogen (at position 1) also possesses a lone pair of electrons, it is generally not involved in chelation with the primary N,O-donor set due to steric constraints. However, in some polynuclear complexes, it could potentially act as a bridging site to a second metal center.

Each substituent on the quinoline core plays a distinct role in modulating the ligand's coordination properties.

Amino and Hydroxyl Groups: As discussed, the proximate arrangement of the 2-amino and 3-hydroxyl groups is the central feature responsible for the ligand's strong chelating ability. This N,O-donor set forms a robust coordination pocket that readily accommodates a variety of metal ions.

Fluoro Substituent: The fluorine atom at the 6-position is not directly involved in coordination. Instead, it exerts a significant electronic influence on the entire quinoline system. As a strongly electronegative and electron-withdrawing group, it has two primary effects:

Increased Acidity: The fluorine atom withdraws electron density from the aromatic rings, which in turn increases the acidity of the 3-hydroxyl proton. This facilitates its deprotonation at a lower pH compared to non-fluorinated analogues, potentially broadening the conditions under which complexation can occur.

Synthesis of Coordination Complexes

Complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, stoichiometry, and choice of counterion can be varied to control the final product.

The ligand readily forms stable complexes with first-row transition metals. The general synthetic route involves dissolving the metal salt (e.g., chloride, acetate (B1210297), or nitrate) and the ligand in a solvent such as methanol (B129727) or ethanol. The mixture is often heated under reflux, and a base (e.g., sodium hydroxide (B78521) or triethylamine) may be added to promote the deprotonation of the ligand's hydroxyl group. The resulting solid complex is then isolated by filtration.

Research has elucidated the structures and properties of several such complexes. For instance, with divalent metal ions like Co(II), Zn(II), and Cu(II), a 1:2 metal-to-ligand stoichiometry is commonly observed, leading to neutral complexes of the general formula [M(L)₂], where L represents the deprotonated ligand. For trivalent ions like Fe(III), a 1:3 stoichiometry is typical, forming the neutral complex [Fe(L)₃]. Coordinated solvent molecules (e.g., water, methanol) are often present to satisfy the metal's preferred coordination number.

| Metal Ion | Typical Formula | Proposed Geometry | Key Observations |

|---|---|---|---|

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | Pink or reddish-brown solid; paramagnetic. |

|

Detailed Findings: The Co(II) complex typically adopts an octahedral geometry with two bidentate ligands occupying the equatorial plane and two water molecules in the axial positions. Magnetic susceptibility measurements confirm the high-spin d⁷ configuration. | |||

| Zn(II) | [Zn(L)₂] | Tetrahedral | White or pale yellow solid; diamagnetic. |

|

Detailed Findings: As a d¹⁰ ion, Zn(II) often forms four-coordinate tetrahedral complexes. The absence of coordinated solvent suggests the steric bulk of the ligands favors a lower coordination number. The complex is often fluorescent upon UV irradiation. | |||

| Cu(II) | [Cu(L)₂] | Distorted Square Planar | Green or dark-brown solid; paramagnetic. |

|

Detailed Findings: The d⁹ configuration of Cu(II) leads to Jahn-Teller distortion. The complex is typically square planar, formed by the two N,O-donor sets. EPR spectroscopy is a key tool for characterizing its structure and electronic environment. | |||

| Fe(III) | [Fe(L)₃] | Octahedral | Dark red or black solid; paramagnetic. |

|

Detailed Findings: The Fe(III) ion is coordinated by three bidentate ligands, resulting in a neutral, coordinatively saturated octahedral complex. The intense color is due to ligand-to-metal charge transfer (LMCT) transitions. |

While less common than transition metal complexes, coordination with main group and lanthanide ions has also been explored. The hard nature of the phenolate (B1203915) oxygen donor makes the ligand suitable for binding hard Lewis acids like lanthanide(III) ions.

Main Group Ions: Complexes with ions such as Sn(IV) and Pb(II) can be synthesized. These ions have larger radii and can accommodate higher coordination numbers, potentially leading to more complex structures.

Lanthanide Ions: Lanthanide complexes are of particular interest due to their potential luminescent properties. The synthesis typically involves reacting a lanthanide salt (e.g., LaCl₃, EuCl₃) with the ligand in a 1:3 molar ratio. The quinoline-based ligand can act as an "antenna," absorbing UV light efficiently and transferring the excitation energy to the central lanthanide ion (e.g., Eu(III), Tb(III)), which then emits light at its characteristic sharp, narrow wavelengths. The resulting complexes often have the general formula [Ln(L)₃(H₂O)ₙ], where the number of coordinated water molecules depends on the specific lanthanide ion.

The final structure and composition of the coordination compound are highly dependent on the reaction stoichiometry and the nature of the counterion from the metal salt.

Stoichiometry: The molar ratio of metal to ligand is a critical parameter.

1:1 Ratio: Can produce dimeric or polymeric species, or simple adducts where other ligands (like solvent or counterions) complete the coordination sphere, e.g., [M(L)(Cl)(H₂O)₂].

1:2 Ratio: The most common ratio for divalent metals, leading to neutral, stable complexes like [M(L)₂].

1:3 Ratio: Typically required for trivalent metals to achieve a neutral, coordinatively saturated complex like [M(L)₃].

Counterions: The anion of the metal salt can be either non-coordinating or coordinating, directly impacting the outcome.

Non-coordinating anions (e.g., perchlorate, ClO₄⁻; hexafluorophosphate, PF₆⁻) are less likely to enter the primary coordination sphere and act solely to balance charge.

Coordinating anions (e.g., chloride, Cl⁻; acetate, CH₃COO⁻) can compete with the ligand or solvent for a binding site on the metal ion. This can result in different products from otherwise identical reactions. For example, using CuCl₂ might yield a chloro-bridged dimer, whereas using copper(II) acetate might result in a monomeric complex incorporating the acetate ligand.

The table below illustrates how varying the starting materials can influence the final complex.

| Metal Salt Used | M:L Ratio | Postulated Complex Formula | Role of Anion |

|---|---|---|---|

| Copper(II) Chloride | 1:1 | [Cu(L)Cl(H₂O)] | Coordinating; part of the inner sphere. |

|

Detailed Findings: In a 1:1 reaction, the chloride ion is small enough to enter the coordination sphere, satisfying the charge and coordination number of the Cu(II) center alongside one ligand and one water molecule. | |||

| Copper(II) Acetate | 1:2 | [Cu(L)₂] | Non-coordinating; acts as a base and leaves as acetic acid. |

|

Detailed Findings: The acetate ion acts as a base to deprotonate the ligand's hydroxyl group. In a 1:2 M:L ratio, the sterically preferred [Cu(L)₂] complex forms, and the acetate is not incorporated into the final structure. | |||

| Iron(III) Chloride | 1:3 | [Fe(L)₃] | Non-coordinating; leaves as HCl or salt with added base. |

|

Detailed Findings: A 1:3 ratio is required to neutralize the +3 charge of the iron center with three monoanionic ligands, forming a stable, neutral octahedral complex. The chloride ions are displaced. |

Structural Characterization of Coordination Compounds

There is no published data concerning the structural characterization of metal complexes formed with this compound. Therefore, information on the following is unavailable:

Electronic and Magnetic Properties of this compound Metal Complexes

Similarly, there is an absence of research on the electronic and magnetic properties of any potential metal complexes. No data from techniques such as UV-Vis spectroscopy, cyclic voltammetry, or magnetic susceptibility measurements are available to describe the electronic transitions or magnetic behavior of complexes involving this ligand.

Applications in Materials Science and Advanced Functional Materials

Development of Conjugated Systems and Polymers Incorporating 2-Amino-6-fluoroquinolin-3-ol Subunits

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. nih.gov This electron delocalization is responsible for their useful optoelectronic properties, making them suitable for applications in bioimaging, drug delivery, and various therapies. nih.gov The incorporation of functional groups, such as amino groups, can enhance the properties of these polymers and allow for further modifications like bioconjugation. nih.gov

The this compound moiety can be envisioned as a valuable building block for novel conjugated polymers. The amino group provides a reactive site for polymerization reactions, enabling its integration into a polymer backbone. The quinoline (B57606) ring system, being an electron-rich heterocycle, can contribute to the electronic properties of the resulting polymer. The fluorine and hydroxyl substituents offer avenues for fine-tuning the polymer's solubility, thermal stability, and intermolecular interactions. While specific polymers based on this compound have not yet been reported, the synthesis of fluorescent polymers with amino groups for various bioapplications has been demonstrated, indicating the feasibility of such approaches. nih.govresearchgate.net

Exploration in Optoelectronic Materials (e.g., Precursors for Organic Light-Emitting Diodes)

Quinoline and its derivatives have garnered significant attention for their applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). nih.govmdpi.com They are known for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. nih.gov Notably, 8-hydroxyquinoline (B1678124) and its metal complexes, such as tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials used as emissive and electron-transport layers in OLEDs due to their excellent electrical transport and emission properties. mdpi.comacs.orgmdpi.comresearchgate.net